

Ac2-26: A Comprehensive Technical Guide to its Biological Functions and Properties

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Compound of Interest

Compound Name: Ac2-26

Cat. No.: B549132

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Abstract

Ac2-26, a 25-amino acid peptide derived from the N-terminus of Annexin A1 (AnxA1), has emerged as a potent anti-inflammatory and pro-resolving agent with significant therapeutic potential. This document provides an in-depth technical overview of the core biological functions and properties of **Ac2-26**. It details its mechanism of action through the formyl peptide receptor (FPR) family, outlines key signaling pathways, presents quantitative data on its activity, and provides detailed methodologies for essential experimental procedures. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of **Ac2-26** and related compounds.

Introduction

Annexin A1 is a 37-kDa protein whose anti-inflammatory properties are, in part, mediated by its N-terminal region. **Ac2-26** represents the acetylated 2-26 amino acid sequence of this N-terminus and mimics many of the biological effects of the full-length protein. It has demonstrated efficacy in a wide range of preclinical models of inflammatory conditions, including ischemia-reperfusion injury, sepsis, arthritis, and skin inflammation. Its ability to modulate leukocyte trafficking, inhibit cytokine production, and promote the resolution of inflammation makes it a compelling candidate for therapeutic development.

Core Biological Functions

Ac2-26 exerts a variety of anti-inflammatory and pro-resolving effects, primarily through its interaction with the formyl peptide receptor (FPR) family.[\[1\]](#)

- Inhibition of Leukocyte Extravasation: **Ac2-26** can inhibit the adhesion and migration of leukocytes, particularly neutrophils, across the endothelium, a critical step in the inflammatory response.[\[1\]](#)
- Modulation of Leukocyte Chemotaxis: While it can inhibit agonist-induced neutrophil migration, **Ac2-26** has also been shown to induce chemokinesis, a process that may facilitate the exit of leukocytes from inflamed tissues and promote the return to homeostasis.[\[2\]](#)
- Anti-inflammatory Cytokine Modulation: The peptide suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1beta (IL-1 β), and IL-6 in various cell types.[\[3\]](#)[\[4\]](#)
- Pro-resolving Actions: **Ac2-26** promotes the resolution of inflammation by, for example, enhancing the phagocytosis of apoptotic neutrophils by macrophages.[\[5\]](#)
- Tissue Repair and Protection: Studies have shown that **Ac2-26** can accelerate epithelial wound repair and protect against tissue damage in models of ischemia-reperfusion injury in organs such as the heart, lungs, and kidneys.[\[1\]](#)[\[6\]](#)

Physicochemical Properties

Property	Value
Molecular Formula	$C_{139}H_{213}N_{37}O_{44}S_1$
Molecular Weight	3089.43 g/mol
Amino Acid Sequence	Ac-AMVSEFLKQAWFIENEEQEYVQTVK
Solubility	Insoluble in water. Soluble in buffers at pH 8.5. [7]
Storage	Lyophilized form can be stored at 0-5°C for up to 6 months. [7]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of **Ac2-26** with its receptors and its functional efficacy.

Table 1: Receptor Binding and Functional Potency

Parameter	Receptor	Value	Cell Type/System	Reference
pIC ₅₀	FPR1	6.82	[8]	
pEC ₅₀	FPR1	6.05 - 5.77	Neutrophils	[8]
pEC ₅₀	FPR2/ALX	6.05 - 5.77	Neutrophils	[8]

Table 2: Effective Concentrations in In Vitro and In Vivo Models

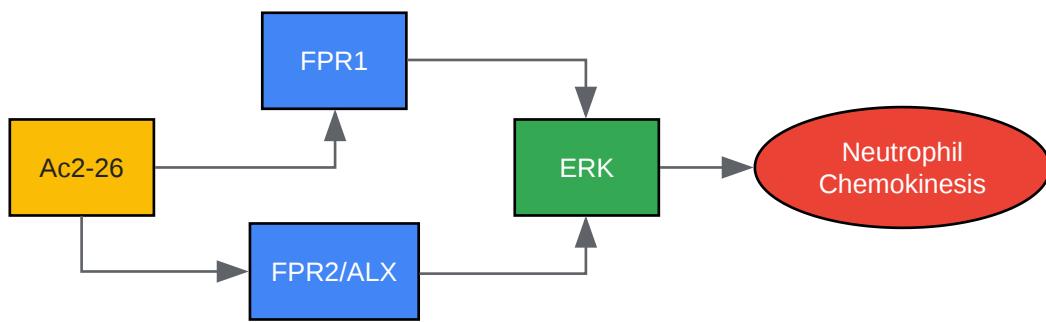
Biological Effect	Concentration/Dose	Cell Type/Model	Reference
Inhibition of inflammatory cytokines (in LPS-induced HK-2 cells)	0.5 μM	Human kidney-2 (HK-2) cells	[9]
Inhibition of TNFα-induced responses (in human endothelial cells)	0.5 - 1.5 μM	Human endothelial cells	[10]
Induction of neutrophil and monocyte chemokinesis	1 - 30 μM	Human neutrophils and monocytes	[2]
Reduction of cardiac necrosis and inflammation (in mice)	1 mg/kg/day (i.v.)	Mouse model of ischemia-reperfusion injury	[9]

Signaling Pathways

Ac2-26 initiates intracellular signaling cascades primarily through the G-protein coupled receptors FPR1 and FPR2/ALX. The downstream pathways can vary depending on the cell type and context.

FPR-Mediated Chemokinesis

In human neutrophils, **Ac2-26**-induced cell migration is mediated by both FPR1 and FPR2/ALX, leading to the activation of the Extracellular signal-regulated kinase (ERK) pathway. This signaling is independent of the JNK and p38 MAP kinase pathways.[\[2\]](#)

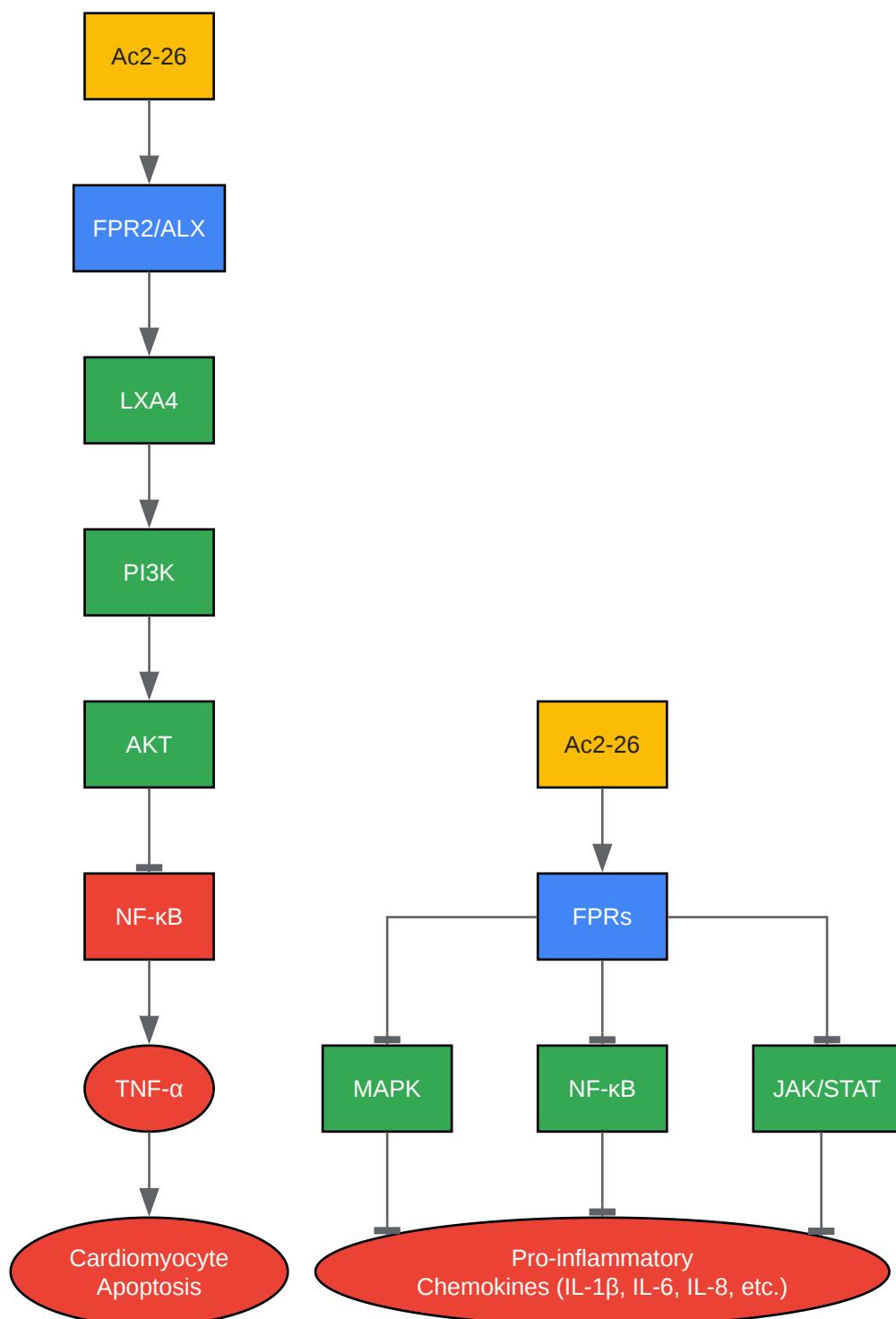


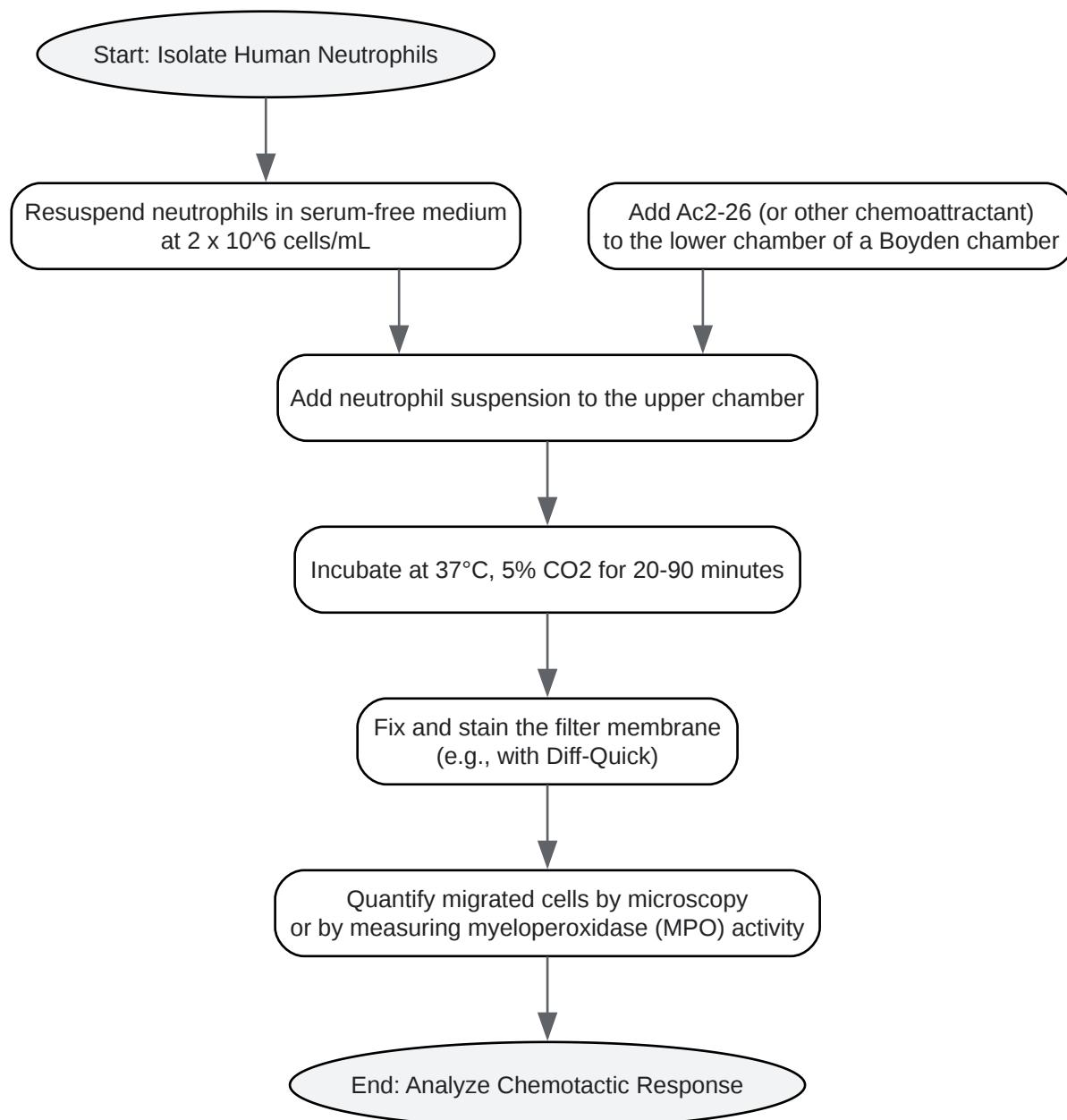
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Figure 1: Ac2-26 signaling pathway leading to neutrophil chemokinesis.

Anti-inflammatory Signaling in Sepsis-Induced Cardiomyocyte Apoptosis

In a model of sepsis, **Ac2-26** has been shown to inhibit cardiomyocyte apoptosis by activating the Lipoxin A4 (LXA4)/PI3K/AKT signaling pathway, which in turn inhibits the activity of NF- κ B and reduces the expression of TNF- α .[\[11\]](#)





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